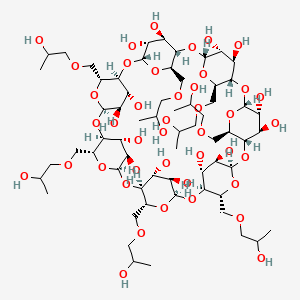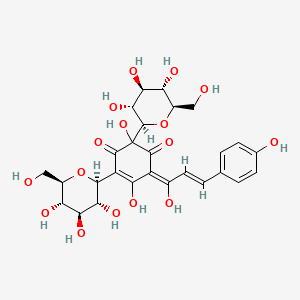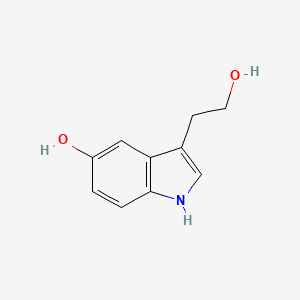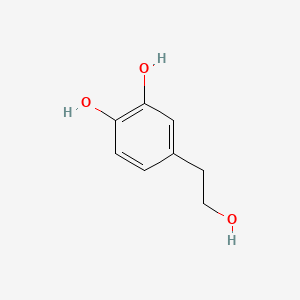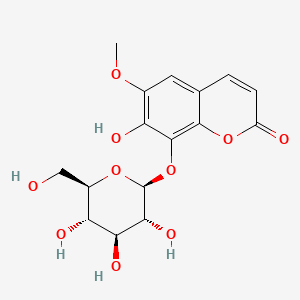
Fraxina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fraxin tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Fraxin se estudia por su actividad de eliminación de radicales y sus propiedades antioxidantes.
Biología: Fraxin protege las células endoteliales del estrés oxidativo y exhibe efectos antiapoptóticos.
Medicina: Fraxin tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones como la enteritis, la bronquitis crónica y la psoriasis.
Mecanismo De Acción
Fraxin ejerce sus efectos a través de varios mecanismos:
Actividad antioxidante: Fraxin elimina los radicales libres y reduce el estrés oxidativo al inhibir la producción de especies reactivas de oxígeno.
Efectos antiinflamatorios: Fraxin inhibe la liberación de citoquinas inflamatorias y reduce la inflamación en varios modelos.
Neuroprotección: Fraxin protege las neuronas del daño oxidativo y la apoptosis, potencialmente a través de la regulación positiva de genes antiapoptóticos.
Análisis Bioquímico
Biochemical Properties
Fraxin interacts with various biomolecules in the body. It has been shown to have a free radical scavenging effect at high concentrations (0.5 mM), providing a cell protective effect against oxidative stress . This suggests that fraxin interacts with reactive oxygen species (ROS) in the body, neutralizing them and preventing them from causing cellular damage .
Cellular Effects
Fraxin has been shown to have significant effects on various types of cells. For instance, it has been found to increase cell viability and reduce cell apoptosis in a dose-dependent manner . It also reduces the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α . These effects suggest that fraxin can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fraxin exerts its effects at the molecular level through various mechanisms. It has been suggested that fraxin may inhibit cell proliferation and induce cell apoptosis through multiple targets, such as AKT1, SRC, and EGFR, and multiple pathways, such as focal adhesion and the PI3K-AKT signaling pathway . Furthermore, fraxin has been shown to promote the activation of the Nrf2/ARE pathway via increasing the expression of Connexin43 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fraxin have been observed to change over time. For example, fraxin has been shown to recover the viability of human umbilical vein endothelial cells (HUVECs) damaged by H2O2 treatment and reduce the lipid peroxidation and the internal reactive oxygen species level elevated by H2O2 treatment .
Dosage Effects in Animal Models
In animal models, the effects of fraxin vary with different dosages. For instance, in a study on oral lichen planus, mice were administered with fraxin at a dose of 10 mg/kg every day for 7 consecutive days, which resulted in increased cell viability and reduced cell apoptosis and the secretion of IL-6 and TNF-α .
Metabolic Pathways
Fraxin is involved in several metabolic pathways. It undergoes extensive first-pass metabolism, resulting in the formation of fraxetin-O-glucuronides (G1 and G2), which are then excreted .
Transport and Distribution
The transport and distribution of fraxin within cells and tissues involve active efflux transporters, including breast cancer resistance protein (BCRP) and multidrug resistance-associated proteins (MRPs). These transporters play an important role in the excretion of fraxetin-O-glucuronides .
Subcellular Localization
It has been suggested that fraxin promotes the activation of the Nrf2/ARE pathway via increasing the expression of Connexin43, which may influence its subcellular localization .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Fraxin se puede sintetizar a través de varios métodos. Un enfoque común implica la extracción y purificación de fuentes vegetales como Weigela florida var. glabbra . El proceso de extracción generalmente involucra el uso de solventes orgánicos como etanol o metanol para aislar el compuesto.
Métodos de producción industrial: En entornos industriales, la fraxin se puede producir incorporándola en liposomas de larga circulación para mejorar su biodisponibilidad y efectos terapéuticos . Este método implica la optimización de la formulación a través del diseño ortogonal y la evaluación de parámetros como el tamaño de partícula, la eficiencia de encapsulación y la estabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones: Fraxin experimenta diversas reacciones químicas, incluyendo:
Sustitución: Fraxin puede participar en reacciones de sustitución, particularmente en presencia de reactivos específicos.
Reactivos y condiciones comunes:
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen niveles reducidos de especies reactivas de oxígeno y productos de peroxidación lipídica, contribuyendo a los efectos protectores de la fraxin contra el estrés oxidativo .
Comparación Con Compuestos Similares
Fraxin está estructuralmente relacionado con otros compuestos de cumarina, como:
Éter metílico de Fraxidin: Exhibe una mayor mejora de la viabilidad celular en comparación con la fraxin.
Prenyletin: Muestra efectos protectores significativos contra el estrés oxidativo.
Methoxsalen: Conocido por sus propiedades antioxidantes.
Ácido Difratic: Demuestra una potente mejora de la viabilidad celular.
Rutósido: Otro compuesto de cumarina con efectos antioxidantes.
Xanthyletin: Exhibe efectos protectores contra el estrés oxidativo.
Kuhlmannin: Mejora la viabilidad celular en comparación con la fraxin.
Fraxin es único en su combinación de propiedades antioxidantes, antiinflamatorias y neuroprotectoras, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas y médicas.
Propiedades
IUPAC Name |
7-hydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)15(11(7)20)26-16-13(22)12(21)10(19)8(5-17)24-16/h2-4,8,10,12-13,16-17,19-22H,5H2,1H3/t8-,10-,12+,13-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSFLLTWRCYNNX-QBNNUVSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200410 | |
| Record name | Fraxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-30-1 | |
| Record name | Fraxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fraxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fraxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(β-D-glucopyranosyloxy)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRAXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7M270Y072 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid](/img/structure/B1673971.png)





